molecular formula C17H16N2O7 B4197277 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid

4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid

Cat. No. B4197277
M. Wt: 360.3 g/mol
InChI Key: YTQFGBJDAGTWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid, also known as DMNBAA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzamides and has been used in various biochemical and physiological studies due to its unique properties.

Mechanism of Action

4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid exerts its inhibitory effect on enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action of 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. For example, 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has also been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific role of these enzymes in various biochemical and physiological processes. However, one limitation of using 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid is its potential toxicity. 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid in scientific research. One direction is the development of more selective inhibitors of specific enzymes. This would allow researchers to study the specific role of these enzymes in greater detail. Another direction is the use of 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid in combination with other compounds to enhance its therapeutic effects. Finally, the use of 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid in clinical trials for the treatment of various diseases is an area of potential future research.

Scientific Research Applications

4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has been used in various scientific studies due to its ability to inhibit the activity of certain enzymes. For example, 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has been used as an inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various signaling pathways. 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has also been used as an inhibitor of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression. In addition, 4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid has been used in studies related to cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c1-9-4-5-10(6-13(9)19(23)24)16(20)18-12-8-15(26-3)14(25-2)7-11(12)17(21)22/h4-8H,1-3H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQFGBJDAGTWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.